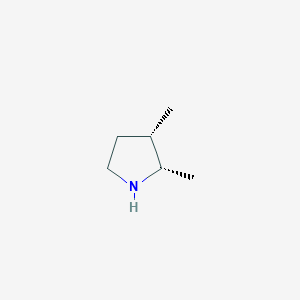
2,3,3,3-Tetrafluoropropanoyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,3-Tetrafluorpropionylbromid ist eine chemische Verbindung mit der Summenformel C3Br2F4O. Sie ist für ihre einzigartigen Eigenschaften und Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie, Medizin und Industrie. Die Verbindung ist durch das Vorhandensein von Brom- und Fluoratomen gekennzeichnet, die zu ihrer Reaktivität und Vielseitigkeit in chemischen Reaktionen beitragen .
Herstellungsmethoden
Die Synthese von 2,3,3,3-Tetrafluorpropionylbromid erfolgt in der Regel durch Reaktion von 2,3,3,3-Tetrafluorpropionsäure mit Brom oder bromhaltigen Reagenzien. Die Reaktionsbedingungen erfordern oft eine kontrollierte Umgebung, um die Reinheit und Ausbeute des gewünschten Produkts zu gewährleisten. Industrielle Produktionsmethoden können die großtechnische Synthese mit Spezialanlagen umfassen, um die reaktive Natur von Brom- und Fluorverbindungen zu bewältigen .
Chemische Reaktionsanalyse
2,3,3,3-Tetrafluorpropionylbromid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Bromatome in der Verbindung können durch andere Nucleophile substituiert werden, was zur Bildung verschiedener Derivate führt.
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese im Vergleich zu Substitutionsreaktionen weniger häufig sind.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Nucleophile wie Amine, Alkohole und Thiole. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reagenzien und Bedingungen ab, die bei den Reaktionen verwendet werden.
Vorbereitungsmethoden
The synthesis of 2,3,3,3-tetrafluoropropanoyl bromide typically involves the reaction of 2,3,3,3-tetrafluoropropanoic acid with bromine or bromine-containing reagents. The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using specialized equipment to handle the reactive nature of bromine and fluorine compounds .
Analyse Chemischer Reaktionen
2,3,3,3-Tetrafluoropropanoyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,3,3,3-tetrafluoropropanoic acid and hydrogen bromide.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The major products formed depend on the specific reagents and conditions used in the reactions.
Wissenschaftliche Forschungsanwendungen
2,3,3,3-Tetrafluorpropionylbromid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Herstellung von fluorierten Verbindungen.
Biologie: Die Reaktivität der Verbindung macht sie für die Modifizierung biologischer Moleküle für Forschungszwecke nützlich.
Medizin: Es kann bei der Synthese von Arzneimitteln verwendet werden, insbesondere bei solchen, die fluorierte Zwischenprodukte benötigen.
Wirkmechanismus
Der Mechanismus, durch den 2,3,3,3-Tetrafluorpropionylbromid seine Wirkung entfaltet, beinhaltet seine Fähigkeit, mit verschiedenen Nucleophilen zu reagieren. Das Vorhandensein von stark elektronegativen Fluoratomen erhöht die Reaktivität der Verbindung, wodurch sie an einer Vielzahl von chemischen Reaktionen teilnehmen kann. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der Nucleophile ab, mit denen sie interagiert .
Wirkmechanismus
The mechanism by which 2,3,3,3-tetrafluoropropanoyl bromide exerts its effects involves its ability to react with various nucleophiles. The presence of highly electronegative fluorine atoms increases the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Vergleich Mit ähnlichen Verbindungen
2,3,3,3-Tetrafluorpropionylbromid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2,3,3,3-Tetrafluorpropionylchlorid: Ähnlich in der Struktur, aber enthält ein Chloratom anstelle von Brom.
2-Brom-3,3,3-trifluorpropen: Enthält eine Doppelbindung und ein Fluoratom weniger.
2,2,3,3-Tetrafluor-1-propanol: Ein Alkoholderivat mit ähnlichem Fluorgehalt.
Die Einzigartigkeit von 2,3,3,3-Tetrafluorpropionylbromid liegt in seiner spezifischen Reaktivität aufgrund des Vorhandenseins von sowohl Brom- als auch Fluoratomen, was es zu einer wertvollen Verbindung in verschiedenen chemischen Synthesen und Anwendungen macht.
Eigenschaften
CAS-Nummer |
61444-66-4 |
|---|---|
Molekularformel |
C3HBrF4O |
Molekulargewicht |
208.94 g/mol |
IUPAC-Name |
2,3,3,3-tetrafluoropropanoyl bromide |
InChI |
InChI=1S/C3HBrF4O/c4-2(9)1(5)3(6,7)8/h1H |
InChI-Schlüssel |
ROEJWJRJEMOALT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)Br)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)

![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)






